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Compound of Interest

Compound Name: FT-1518

Cat. No.: B15621299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data available for FT-1518, a

novel dual mTORC1 and mTORC2 inhibitor, with other publicly disclosed dual mTOR inhibitors.

The information on FT-1518 is based on a presentation at the American Association for Cancer

Research (AACR) Annual Meeting 2017 and publicly available information from FTG Bio. Due

to the limited availability of a full peer-reviewed publication on FT-1518, this guide leverages

published data from competitor compounds to provide a comprehensive comparative

landscape.

Executive Summary
FT-1518 is described as a selective, potent, and orally bioavailable dual inhibitor of mTORC1

and mTORC2, demonstrating anti-tumor activity in preclinical models. It is reported to inhibit

downstream markers of both mTORC1 (pS6) and mTORC2 (pAkt S473) without significantly

affecting the PI3K pathway (pAkt T308). This profile suggests a targeted mechanism of action

with potential for a favorable therapeutic window. This guide presents the available data for FT-
1518 in the context of other well-characterized dual mTOR inhibitors to aid in the independent

assessment of its potential.
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Table 1: In Vitro Kinase and Cellular Potency of Dual
mTOR Inhibitors

Compound
mTOR IC50
(nM)

Cellular p-Akt
(S473)
Inhibition IC50
(nM)

Cellular p-S6K
(T389)
Inhibition IC50
(nM)

Representative
Anti-
proliferative
Activity (GI50,
nM)

FT-1518
Low nM (Not

specified)

Potent (Not

specified)

Potent (Not

specified)

Low nM in

various

hematologic and

solid tumor cell

lines

AZD8055 ~1 10 - 100 10 - 100
20 - 500 (e.g.,

MCF7, U87MG)

Torin-1 ~2 5 - 50 5 - 50
10 - 200 (e.g.,

PC3, HCT116)

Sapanisertib

(CB-228)
1.3 (mTOR) ~50 ~20

50 - 300 (e.g.,

A549, MDA-MB-

231)

CC-223 ~17 100 - 500 100 - 500

50 - 1000 (e.g.,

MM.1S,

HCT116)

OSI-027
22 (mTORC1),

65 (mTORC2)
~100 ~50

100 - 800 (e.g.,

U87MG, A549)

KU-0063794 ~10 50 - 200 50 - 200
100 - 1000 (e.g.,

HeLa, MCF7)

Note: Data for competitor compounds are compiled from various published sources. Specific

cell lines and assay conditions may vary.
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Table 2: In Vivo Efficacy of Dual mTOR Inhibitors in
Xenograft Models

Compound Animal Model Dosing Regimen
Tumor Growth
Inhibition (TGI, %)

FT-1518
Multiple solid tumor

xenografts
Oral, Dose-dependent

Significant TGI

(Specific models and

percentages not

specified)

AZD8055
U87MG

(Glioblastoma)
20 mg/kg, oral, daily >80

Torin-1 PC3 (Prostate) 20 mg/kg, i.p., daily ~70

Sapanisertib (CB-228) A549 (Lung) 3 mg/kg, oral, daily ~60

CC-223 HCT116 (Colorectal) 30 mg/kg, oral, daily >90

OSI-027
U87MG

(Glioblastoma)
30 mg/kg, oral, daily ~75

KU-0063794 PC3 (Prostate) 25 mg/kg, i.p., daily ~65

Note: Data for competitor compounds are compiled from various published sources. Specific

experimental conditions may vary.

Experimental Protocols
Detailed experimental protocols for the characterization of dual mTOR inhibitors are crucial for

the independent validation of published data. Below are representative methodologies for key

experiments.

In Vitro mTOR Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the mTOR kinase.

Methodology:
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Recombinant human mTOR enzyme is incubated with the test compound at various

concentrations in a kinase buffer containing ATP and a substrate (e.g., a peptide or a protein

like inactive S6K1).

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,

30°C).

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can

be done using various methods, such as:

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive

phosphate into the substrate.

Luminescent assay: Using an ADP-Glo™ kinase assay that measures ADP formation.

ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated

substrate.

IC50 values are calculated by plotting the percentage of inhibition against the compound

concentration.

Cellular Western Blot Analysis for mTOR Pathway
Inhibition
Objective: To assess the effect of a compound on the mTOR signaling pathway in cells.

Methodology:

Cancer cell lines (e.g., MCF7, PC3) are seeded in multi-well plates and allowed to attach

overnight.

Cells are treated with the test compound at various concentrations for a specified duration

(e.g., 2-24 hours).

Following treatment, cells are lysed to extract total proteins.

Protein concentration is determined using a standard method (e.g., BCA assay).
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Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to

a membrane (e.g., PVDF).

The membrane is blocked and then incubated with primary antibodies specific for

phosphorylated and total proteins of interest, including p-Akt (S473), Akt, p-S6K (T389), S6K,

p-S6 (S240/244), S6, and p-4E-BP1 (T37/46).

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

The signal is detected using a chemiluminescent substrate and an imaging system.

The band intensities are quantified to determine the extent of pathway inhibition.

Cell Proliferation (GI50) Assay
Objective: To determine the growth inhibitory effect of a compound on cancer cell lines.

Methodology:

Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

The cells are then treated with a range of concentrations of the test compound.

After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or

fluorometric assay, such as:

MTT assay: Measures the metabolic activity of viable cells.

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, an indicator

of metabolically active cells.

CyQUANT® Direct Cell Proliferation Assay: Measures cellular DNA content.

The absorbance or fluorescence is read using a plate reader.

The concentration of the compound that causes 50% growth inhibition (GI50) is calculated

from the dose-response curve.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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